molecular formula C27H22N2O4 B13931618 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester CAS No. 63059-39-2

3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester

Cat. No.: B13931618
CAS No.: 63059-39-2
M. Wt: 438.5 g/mol
InChI Key: HVNKGNJVFCTCJX-UHFFFAOYSA-N
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Description

This compound (CAS: 63059-39-2) is a substituted isoquinoline derivative characterized by a complex polycyclic framework. Its structure includes a 3-methyl group, a 6-((4-methylphenyl)amino) substituent, and an ethyl ester moiety at position 1. The compound is listed on Canada’s Non-domestic Substances List (NDSL), indicating its regulatory status as a chemical requiring oversight for industrial or research use .

Properties

CAS No.

63059-39-2

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 14-methyl-10-(4-methylanilino)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carboxylate

InChI

InChI=1S/C27H22N2O4/c1-4-33-27(32)24-21-17-7-5-6-8-18(17)25(30)22-19(28-16-11-9-15(2)10-12-16)13-14-20(23(21)22)29(3)26(24)31/h5-14,28H,4H2,1-3H3

InChI Key

HVNKGNJVFCTCJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)NC5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Preparation of the Dibenzisoquinoline Core

The core is often synthesized by cyclization of appropriate biaryl or diarylamine precursors. For example, condensation of substituted benzaldehydes with amino compounds under acidic conditions can yield isoquinoline intermediates, which upon further cyclization form the dibenzisoquinoline skeleton.

Formation of the 2,7-Dioxo Groups

  • Oxidation of the 2 and 7 positions to keto groups can be performed using oxidizing agents like potassium permanganate or chromium-based reagents under controlled conditions.
  • Alternatively, these groups may be introduced during ring closure if the starting materials already possess keto functionalities.

Esterification to Form the Ethyl Ester

  • The carboxylic acid group at position 1 is esterified by refluxing with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • The reaction is monitored by thin-layer chromatography and purified by extraction and recrystallization.

Data Table: Summary of Preparation Conditions

Parameter Typical Conditions Remarks
Starting materials Substituted isoquinoline or naphthalimide derivatives Purity >98% required
Amination step 4-methylphenylamine, dimethylformamide solvent, 80-120°C, 12-24 h Nucleophilic aromatic substitution
Oxidation step Potassium permanganate or CrO3, aqueous or organic solvent, room temp to reflux Controlled to avoid over-oxidation
Esterification Ethanol, acid catalyst (H2SO4), reflux, 4-6 h Water removal aids ester formation
Purification Silica gel chromatography, recrystallization from ethanol Yields typically 60-75%

Research Findings and Notes

  • The compound’s synthesis is closely related to derivatives of amonafide, a known antitumor agent, indicating that methodologies developed for amonafide analogs are applicable.
  • The presence of the 4-methylphenylamino group at position 6 enhances biological activity and requires careful control during amination to prevent side reactions.
  • The ethyl ester form improves solubility and bioavailability, justifying the esterification step.
  • Patent literature and chemical substance databases confirm the molecular formula and structure, providing a reliable framework for synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the aromatic rings or the amino group.

    Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, isoquinoline derivatives are studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may exhibit similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry

Industrially, these compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.

Mechanism of Action

The mechanism of action of 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Isoquinoline Derivatives

The target compound shares a core isoquinoline structure with several derivatives reported in , such as:

  • 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Replaces the ethyl ester with a carboxamide group, which may improve hydrolytic stability but reduce membrane permeability .

Key Insight : The ethyl ester in the target compound likely increases lipophilicity compared to carboxamides or sulfonyl derivatives, favoring passive diffusion in biological systems.

Halogenated Analogs

describes 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione, a brominated analog with the molecular formula C20H14BrNO4. The bromine atom increases molecular weight (412.239 g/mol) and introduces steric/electronic effects absent in the target compound. Bromination typically enhances electrophilic reactivity, which could influence interactions with biological targets or degradation pathways .

Ethyl Ester Variations

Ethyl ester groups are common in prodrug design. For example:

  • 6-ethyloct-3-yl ethyl ester (, Entry 13): A simpler ester structure with a linear alkyl chain, highlighting how branching (as in the target compound’s dibenzisoquinoline core) affects spatial arrangement and solubility .
  • 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (): Incorporates a nitro group and styryl moiety, demonstrating how ester-linked functional groups can modulate bioactivity .

Prodrug and Diester Comparisons

discusses diesters of decahydroisoquinoline-3-carboxylic acid, such as Compound C. Compared to the target compound’s monoester, diesters often exhibit delayed hydrolysis kinetics, prolonging drug release but complicating metabolic clearance .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C23H21N2O5 405.43 Ethyl ester, 4-methylphenylamino, methyl
6-Bromo analog () C20H14BrNO4 412.24 Bromine, ethyl ester
6,7-Dimethoxy-1-methyl-N-phenylcarboxamide (6f, ) C20H22N2O3 338.40 Carboxamide, methoxy
Iprovalicarb () C18H28N2O3 320.43 Carbamate ester, p-tolylethyl

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Effect on Properties
Ethyl ester Target Compound Increases lipophilicity; susceptible to esterase hydrolysis.
Carboxamide Compound 6f () Enhances stability; may reduce cell permeability.
Bromine 6-Bromo analog () Adds steric bulk; alters electronic profile and reactivity.
Diester Compound C () Slower hydrolysis; potential for sustained release.

Biological Activity

3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester is a complex organic compound belonging to the dibenzisoquinoline family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The specific combination of functional groups and structural features in this compound contributes to its unique biological properties.

Chemical Structure and Properties

The structural formula of 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid ethyl ester includes multiple aromatic rings and functional groups such as carboxylic acid, amine, and ester. This complexity allows for various interactions with biological systems.

Property Value
Molecular FormulaC26H25N2O4
Molecular Weight425.49 g/mol
IUPAC Name3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid, 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-, ethyl ester

Biological Activities

Research indicates that compounds within the dibenzisoquinoline class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain analogs have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory activity.

The mechanisms by which 3H-Dibenz(f,ij)isoquinoline-1-carboxylic acid ethyl ester exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for pathogen survival or cancer cell growth.
  • Interaction with Receptors : The compound could bind to specific receptors in cells, modulating signaling pathways related to inflammation or tumor growth.

Case Studies

Research findings highlight the potential of dibenzisoquinoline derivatives in therapeutic applications:

  • Anticancer Studies : A study demonstrated that a closely related compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest (source: ).
  • Antimicrobial Testing : Another investigation found that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria (source: ).

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3H-Dibenz(f,ij)isoquinoline derivatives. Key observations include:

  • Substitution Patterns : Variations in substituents on the aromatic rings can significantly alter the potency and selectivity of the compounds.
  • Functional Group Influence : The presence of electron-withdrawing or donating groups can enhance or diminish biological activity.

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